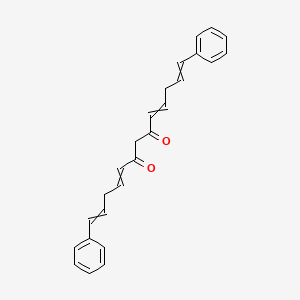
1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione is an organic compound with a complex structure characterized by multiple conjugated double bonds and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate precursors, followed by dehydration and cyclization steps. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and organic solvents like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions include diketone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione involves its interaction with various molecular targets. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural compound with a similar conjugated structure, known for its anti-inflammatory and antioxidant properties.
Dibenzylideneacetone: Another compound with conjugated double bonds, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
1,13-Diphenyltrideca-1,4,9,12-tetraene-6,8-dione is unique due to its extended conjugated system and the presence of multiple phenyl groups, which enhance its stability and reactivity. This structural uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
917596-60-2 |
|---|---|
Molecular Formula |
C25H24O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,13-diphenyltrideca-1,4,9,12-tetraene-6,8-dione |
InChI |
InChI=1S/C25H24O2/c26-24(19-11-3-9-17-22-13-5-1-6-14-22)21-25(27)20-12-4-10-18-23-15-7-2-8-16-23/h1-2,5-20H,3-4,21H2 |
InChI Key |
DTPOCMYUWLFWFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC=CC(=O)CC(=O)C=CCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


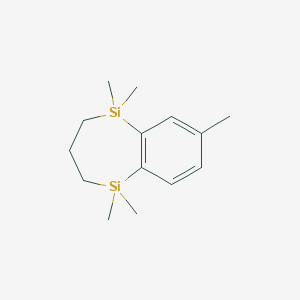
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)
![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)

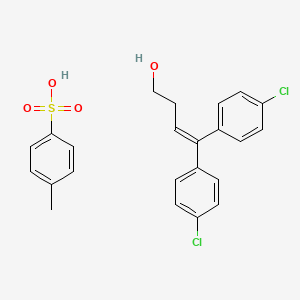
![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
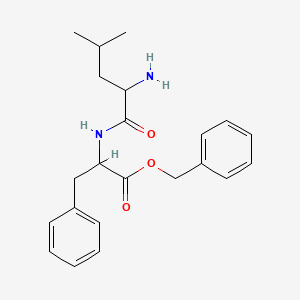
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)
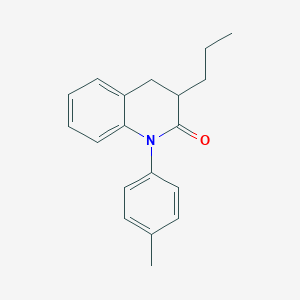
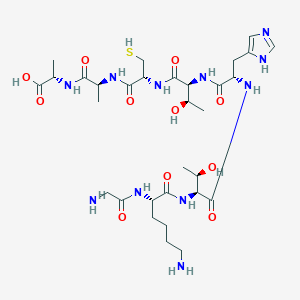

![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)
